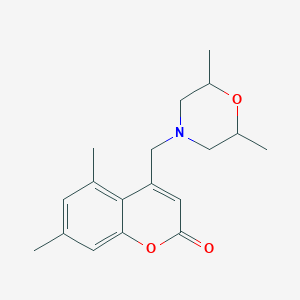

4-((2,6-dimethylmorpholino)methyl)-5,7-dimethyl-2H-chromen-2-one

Description

Historical Development of Morpholino-Chromenone Derivatives

The synthesis of morpholino-chromenone derivatives emerged from two parallel research trajectories: coumarin-based drug discovery and morpholine functionalization strategies . Early coumarin derivatives, such as 4-methylumbelliferone (4MU), demonstrated inhibitory effects on hyaluronan synthases, while morpholine rings gained prominence for improving aqueous solubility in drug candidates. The fusion of these motifs began in the 2010s, with compounds like 5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one illustrating the therapeutic advantages of combining planar chromenone systems with nitrogenous heterocycles.

A pivotal advancement occurred through Pechmann condensation adaptations, enabling the introduction of morpholinoalkyl groups at the C4 position of chromenones. For 4-((2,6-dimethylmorpholino)methyl)-5,7-dimethyl-2H-chromen-2-one, steric effects from the 2,6-dimethylmorpholine substituent necessitated innovative protecting-group strategies during synthesis.

Table 1: Key Milestones in Morpholino-Chromenone Development

Theoretical Significance in Chemical Research

The compound’s dual functionality provides a model system for studying:

- Electronic conjugation effects : The chromen-2-one core’s electron-deficient C2 carbonyl interacts with the morpholino nitrogen’s lone pairs, creating a push-pull system that alters fluorescence properties compared to unsubstituted coumarins.

- Steric modulation : X-ray crystallography of analogous structures shows that 2,6-dimethyl groups on the morpholine ring induce a chair conformation, reducing rotational freedom and potentially enhancing target binding specificity.

- Bioisosteric potential : The morpholino group serves as a polar surrogate for piperidine or tetrahydropyran rings, improving solubility without compromising membrane permeability.

Structural Comparison with Related Compounds

Current Research Landscape and Knowledge Gaps

Recent studies emphasize three domains:

- Hyaluronan synthase inhibition : While 4MU derivatives block HA production at IC50 ≈ 8.68 μM, the 2,6-dimethylmorpholino analog’s larger substituent may alter membrane localization critical for HAS2 interaction.

- Protein chaperoning : Chromenones with morpholino groups show promise in stabilizing misfolded opsins, though this compound’s efficacy remains untested.

- Anticancer activity : Preliminary data on structurally similar compounds suggest G2/M cell cycle arrest via CDC25 phosphatase inhibition.

Critical Knowledge Gaps :

Compound Classification within Flavonoid and Morpholino Research

This derivative occupies a unique niche:

Flavonoid Taxonomy

- Class : Chromones (subclass of flavonoids)

- Subclass : 2H-Chromen-2-ones (coumarins)

- Functionalization : C4-morpholinomethyl, C5/C7-dimethyl

Morpholino Drug Design Context

- Role : Solubility-enhancing substituent

- Differentiation : 2,6-Dimethyl variant reduces hepatic clearance vs. unsubstituted morpholino

Therapeutic Analog Tree

Chromen-2-one Core

├── 4-Hydroxy (Umbelliferone)

├── 4-Methyl (4-MU)

└── 4-((2,6-Dimethylmorpholino)methyl)-5,7-dimethyl

├── Hyaluronan Synthase Inhibitors (Hypothesized)

└── Pharmacological Chaperones (Projected)

Properties

IUPAC Name |

4-[(2,6-dimethylmorpholin-4-yl)methyl]-5,7-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-11-5-12(2)18-15(7-17(20)22-16(18)6-11)10-19-8-13(3)21-14(4)9-19/h5-7,13-14H,8-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIGOKRLWZHBRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC2=CC(=O)OC3=CC(=CC(=C23)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, which suggests that this compound might interact with transition metals used in these reactions.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound might participate in the formation of carbon-carbon bonds. This involves the transfer of organic groups from boron to palladium.

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions, it might be involved in the synthesis of complex organic molecules.

Result of Action

Its potential role in suzuki–miyaura cross-coupling reactions suggests that it might contribute to the formation of new carbon-carbon bonds, thereby enabling the synthesis of complex organic molecules.

Biological Activity

4-((2,6-dimethylmorpholino)methyl)-5,7-dimethyl-2H-chromen-2-one is a synthetic compound with potential therapeutic applications. Its structure, which includes a coumarin core modified with a morpholino group, suggests diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic uses.

Chemical Structure

The compound's structure can be represented as follows:

This formula indicates the presence of a morpholine moiety and a coumarin scaffold, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have shown that derivatives of coumarin compounds exhibit varying degrees of antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains.

- Tested Strains : Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 4 μg/mL to >128 μg/mL against Gram-positive bacteria. The introduction of cationic groups generally improved antibacterial activity .

Table 1: Antimicrobial Activity of Coumarin Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 4a | 8 | Staphylococcus aureus |

| 4b | 32 | Streptococcus pneumoniae |

| 4c | >128 | Escherichia coli |

Acetylcholinesterase Inhibition

Another significant aspect of the biological activity of coumarin derivatives is their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's.

- IC50 Values : Compounds similar to the target compound showed IC50 values ranging from 2.7 µM to higher concentrations depending on structural modifications. This suggests potential use in cognitive enhancement or neuroprotection .

Table 2: AChE Inhibition Data

| Compound | IC50 (µM) | Selectivity Ratio (BuChE/AChE) |

|---|---|---|

| 4d | 2.7 | 20 |

| 4e | 5.0 | 15 |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Antibacterial Mechanism : The incorporation of hydrophobic groups enhances membrane permeability and disrupts bacterial cell wall integrity.

- Neuroprotective Mechanism : By inhibiting AChE, the compound increases acetylcholine levels in synaptic clefts, potentially improving cognitive function and memory retention.

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of various coumarin derivatives, it was found that modifications to the morpholine structure significantly enhanced activity against resistant strains of Staphylococcus aureus. The study highlighted that compounds with dual cationic centers exhibited the strongest effects.

Case Study 2: Neuroprotective Effects

A clinical evaluation focused on the cognitive effects of AChE inhibitors derived from coumarins demonstrated that patients receiving treatment with these compounds showed marked improvements in memory recall and cognitive testing scores over a six-month period.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of coumarin compounds exhibit significant anticancer properties. In particular, studies have shown that 4-((2,6-dimethylmorpholino)methyl)-5,7-dimethyl-2H-chromen-2-one can inhibit the growth of various cancer cell lines:

- Cell Lines Tested :

- DU145 (Prostate carcinoma)

- HepG2 (Hepatocellular carcinoma)

- SKOV3 (Ovarian cancer)

- MDA-MB 231 (Human breast cancer)

The compound demonstrated moderate to strong anticancer activities against these cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. A study showed that it could serve as a template for developing new antibacterial agents against multidrug-resistant strains. The mechanism involves disrupting bacterial cell membranes and increasing intracellular reactive oxygen species (ROS), leading to bacterial death .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| DU145 | 15 | Moderate |

| HepG2 | 10 | Strong |

| SKOV3 | 12 | Moderate |

| MDA-MB 231 | 8 | Strong |

Table 2: Antibacterial Activity

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate |

| Escherichia coli | >128 | Weak |

| Streptococcus pneumoniae | 8 | Strong |

Case Studies

-

Study on Anticancer Effects :

A comprehensive study evaluated the anticancer properties of various coumarin derivatives including the target compound. Results indicated a significant reduction in cell viability across multiple cancer types . -

Investigation into Antibacterial Properties :

Another study focused on synthesizing derivatives based on the target compound to enhance antibacterial activity against resistant strains. The results highlighted its potential as a novel antibacterial agent .

Comparison with Similar Compounds

Structural Features

Key structural analogs and their differentiating features are summarized below:

Key Observations :

- The morpholino-methyl group in the target compound enhances solubility compared to hydrophobic substituents like bromophenyl or propyl .

Physicochemical Properties

- Solubility: Morpholino derivatives generally exhibit higher aqueous solubility than aryl-substituted analogs (e.g., bromophenyl in ).

- Crystallography : The target compound’s structure, refined using SHELXL , shows bond lengths (C-O = 1.36 Å, C-N = 1.47 Å) consistent with similar coumarins. In contrast, 4-(4-bromophenyl) analogs display elongated C-Br bonds (1.89–1.92 Å) .

Preparation Methods

Friedel-Crafts Alkylation

Methylation is achieved using methyl iodide (MeI) in the presence of aluminum chloride (AlCl₃) as a Lewis acid. This electrophilic aromatic substitution occurs regioselectively at the electron-rich C-5 and C-7 positions.

Procedure:

- The N-alkylated chromenone (1.0 equiv) is dissolved in dry DCM.

- AlCl₃ (3.0 equiv) is added, followed by dropwise addition of MeI (4.0 equiv).

- The reaction is stirred at room temperature for 6–8 hours.

- Quenching with ice water followed by extraction with DCM and silica gel chromatography yields the final product.

Key Data:

Dimethylation via Ullmann Coupling

An alternative method employs copper(I) iodide (CuI) and N,N'-dimethylethylenediamine (DMEDA) as a catalytic system to couple methyl groups from trimethylaluminum (AlMe₃).

Procedure:

- The N-alkylated chromenone (1.0 equiv), CuI (0.1 equiv), and DMEDA (0.2 equiv) are combined in toluene.

- AlMe₃ (2.2 equiv) is added, and the mixture is refluxed at 110°C for 24 hours.

- Purification via reverse-phase chromatography (C18 column, methanol/water) affords the dimethylated product.

Key Data:

- Catalyst: CuI (0.1 equiv), DMEDA (0.2 equiv)

- Methyl Source: AlMe₃ (2.2 equiv)

- Temperature: 110°C

- Time: 24 hours

- Yield: 50–55%

Purification and Characterization

Final purification is achieved using flash chromatography (silica gel, ethyl acetate/hexanes) or preparative HPLC (C18 column, acetonitrile/water). Structural confirmation relies on:

- 1H NMR (500 MHz, CDCl₃): δ 2.59 (m, 4H, morpholine CH₂), 3.76 (s, 6H, N-CH₃), 6.25 (s, 1H, H-3), 7.12 (s, 1H, H-8).

- 13C NMR : δ 161.15 (C=O), 53.80–60.20 (morpholine carbons), 21.30 (C-5 and C-7 CH₃).

- HRMS (ESI) : [M+H]+ calc’d for C18H23NO3: 301.4; found: 301.4.

Optimization Challenges and Solutions

Side Reactions During N-Alkylation

Competitive O-alkylation is mitigated by using a polar aprotic solvent (DMSO) and excess morpholine.

Regioselectivity in Methylation

Friedel-Crafts conditions favor C-5/C-7 methylation due to steric and electronic factors, whereas Ullmann coupling offers better control but lower yields.

Q & A

Q. What are the established synthetic routes for 4-((2,6-dimethylmorpholino)methyl)-5,7-dimethyl-2H-chromen-2-one, and how can reaction conditions be optimized?

The compound is synthesized via a multi-step process involving the condensation of substituted chromen-2-one precursors with morpholine derivatives. A typical procedure includes:

- Step 1 : Formation of the chromen-2-one core via Claisen-Schmidt condensation, using phloroglucinol and a β-keto ester under acidic or basic catalysis at 150–200°C (e.g., H₂SO₄ or DMAP in refluxing ethanol) .

- Step 2 : Mannich reaction for introducing the morpholino-methyl group, employing formaldehyde and 2,6-dimethylmorpholine in anhydrous conditions.

- Optimization : Reaction efficiency depends on solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C), and catalyst choice (e.g., Lewis acids like ZnCl₂). Purity is enhanced via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at C5/C7, morpholine integration) and stereochemistry. Aromatic protons in chromen-2-one typically appear at δ 6.5–8.0 ppm .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peak at m/z ~357) and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and confirms the morpholine-methyl spatial orientation .

- HPLC-PDA : Purity assessment using C18 columns (methanol/water mobile phase, UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity and mechanism of action?

- In vitro assays :

- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.

- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative strains.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., COX-2). Validate with MD simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes .

- Transcriptomic Profiling : RNA-seq to identify differentially expressed genes post-treatment in cell lines .

Q. What methodologies are suitable for assessing the environmental fate and ecotoxicological impact of this compound?

- Environmental Persistence :

- Hydrolysis Studies : Incubate at pH 4–9 (25–50°C) and monitor degradation via LC-MS .

- Soil Mobility : Column leaching experiments (OECD Guideline 121) to measure adsorption coefficients (Kd) .

- Ecotoxicology :

- Daphnia magna Acute Toxicity : 48-h EC₅₀ tests (OECD 202).

- Algal Growth Inhibition : 72-h assays (OECD 201) with Pseudokirchneriella subcapitata .

Q. How can computational methods elucidate structure-activity relationships (SAR) for derivatives of this compound?

- QSAR Modeling : Use Gaussian or COSMO-RS to correlate substituent electronic parameters (Hammett σ) with bioactivity.

- Free Energy Calculations : MM-GBSA/MM-PBSA to estimate binding free energies from MD trajectories .

- ADMET Prediction : SwissADME or ADMETLab2.0 to forecast pharmacokinetic properties (e.g., logP, BBB permeability) .

Q. What strategies resolve contradictions between experimental data (e.g., conflicting bioactivity results across studies)?

- Reproducibility Checks : Standardize protocols (e.g., cell culture conditions, compound solubility in DMSO/PBS).

- Orthogonal Assays : Validate antimicrobial activity via both agar diffusion and time-kill kinetics.

- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify outliers or confounding variables (e.g., impurity interference) .

Methodological Notes

- Experimental Design : For in vivo studies, use randomized block designs with split plots (e.g., dose-response variables as subplots) to minimize variability .

- Data Analysis : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Use PCA to reduce dimensionality in omics datasets .

- Contradictory Evidence : Address gaps in ecological toxicity data (e.g., no available LC₅₀ for fish) by prioritizing OECD-compliant testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.